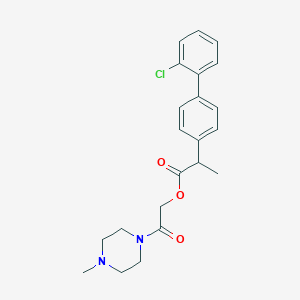![molecular formula C7H7N3 B012070 5-Methylimidazo[5,4-c]pyridine CAS No. 105942-37-8](/img/structure/B12070.png)
5-Methylimidazo[5,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylimidazo[5,4-c]pyridine (5-MeIP) is a heterocyclic aromatic amine that is commonly found in cooked meat products, such as grilled or fried meat. It is known to be a potent mutagen and carcinogen, and has been linked to the development of various types of cancer, including colon, prostate, and breast cancer. In recent years, there has been growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of 5-MeIP, as well as its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-Methylimidazo[5,4-c]pyridine involves the formation of reactive metabolites, which can bind to DNA and cause mutations. Specifically, 5-Methylimidazo[5,4-c]pyridine is metabolized by cytochrome P450 enzymes in the liver to form N-hydroxy-5-methylimidazo[5,4-c]pyridine (N-OH-5-Methylimidazo[5,4-c]pyridine), which can be further converted to various reactive intermediates, such as nitrenium ions and carbonium ions. These reactive metabolites can react with the nitrogen atoms in DNA bases, leading to the formation of DNA adducts and strand breaks.
Effets Biochimiques Et Physiologiques
In addition to its mutagenic and carcinogenic effects, 5-Methylimidazo[5,4-c]pyridine has been shown to have various biochemical and physiological effects. For example, it has been reported to induce oxidative stress and inflammation in human colon cells, as well as alter the expression of genes involved in cell cycle regulation and apoptosis. Moreover, 5-Methylimidazo[5,4-c]pyridine has been shown to affect the metabolism of other compounds, such as caffeine and theophylline, by inhibiting the activity of cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methylimidazo[5,4-c]pyridine in lab experiments is its high potency as a mutagen and carcinogen. This allows researchers to study the effects of DNA damage and mutations in a relatively short period of time. Moreover, 5-Methylimidazo[5,4-c]pyridine is relatively easy and inexpensive to synthesize, making it a convenient model compound for studying the mechanisms of action of heterocyclic aromatic amines. However, one of the main limitations of using 5-Methylimidazo[5,4-c]pyridine is its potential toxicity, which can pose a risk to researchers working with the compound. Moreover, the mutagenic and carcinogenic effects of 5-Methylimidazo[5,4-c]pyridine may not accurately reflect the effects of other heterocyclic aromatic amines found in food.
Orientations Futures
There are several future directions for research on 5-Methylimidazo[5,4-c]pyridine and other heterocyclic aromatic amines. One area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Another area of interest is the identification of new DNA adducts and mutations induced by 5-Methylimidazo[5,4-c]pyridine, as well as the development of new methods for detecting and quantifying these biomarkers. Moreover, there is a need for more research on the potential health effects of long-term exposure to low levels of 5-Methylimidazo[5,4-c]pyridine and other heterocyclic aromatic amines found in food. Finally, there is a need for more research on the potential preventive and therapeutic strategies for reducing the risk of cancer associated with exposure to 5-Methylimidazo[5,4-c]pyridine and other heterocyclic aromatic amines.
Méthodes De Synthèse
The synthesis of 5-Methylimidazo[5,4-c]pyridine involves the reaction of 2-amino-3-methylpyridine with formaldehyde and acetaldehyde, followed by cyclization and dehydration. This process can be carried out using various methods, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis. The yield and purity of the final product can be optimized by adjusting the reaction conditions, such as the temperature, pressure, and solvent.
Applications De Recherche Scientifique
5-Methylimidazo[5,4-c]pyridine has been widely used in scientific research as a model compound for studying the mutagenic and carcinogenic effects of heterocyclic aromatic amines. It has been shown to induce DNA damage and mutations in various cell types, including human colon cells and rat liver cells. Moreover, 5-Methylimidazo[5,4-c]pyridine has been used as a positive control in Ames tests, which are commonly used to evaluate the mutagenicity of chemical compounds.
Propriétés
Numéro CAS |
105942-37-8 |
|---|---|
Nom du produit |
5-Methylimidazo[5,4-c]pyridine |
Formule moléculaire |
C7H7N3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
5-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-10-3-2-6-7(4-10)9-5-8-6/h2-5H,1H3 |
Clé InChI |
OLLVRSDJSNWLTI-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=NC=NC2=C1 |
SMILES canonique |
CN1C=CC2=NC=NC2=C1 |
Synonymes |
5H-Imidazo[4,5-c]pyridine,5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)







